molecular formula C16H12ClNO5 B5709880 [2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate

[2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate

Cat. No.: B5709880
M. Wt: 333.72 g/mol
InChI Key: VOFOXCBKPCYYMG-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a nitrobenzoate group, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate typically involves the esterification of 2-methyl-3-nitrobenzoic acid with 2-(2-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and nitroreductases. Its ability to undergo specific chemical transformations makes it a useful tool in biochemical assays .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Chlorophenyl)-2-oxoethyl] benzoate
  • [2-(2-Chlorophenyl)-2-oxoethyl] 4-nitrobenzoate
  • [2-(2-Chlorophenyl)-2-oxoethyl] 3-methylbenzoate

Uniqueness

Compared to similar compounds, [2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate is unique due to the presence of both a nitro group and a methyl group on the benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c1-10-11(6-4-8-14(10)18(21)22)16(20)23-9-15(19)12-5-2-3-7-13(12)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFOXCBKPCYYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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